

methyl 2-hydroxy-2-(3-iodophenyl)acetate chemical structure

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Compound of Interest

Compound Name: methyl 2-hydroxy-2-(3-iodophenyl)acetate

CAS No.: 1864147-09-0

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Technical Guide: Methyl 2-hydroxy-2-(3-iodophenyl)acetate

Structural Dynamics and Synthetic Utility

Executive Summary

Methyl 2-hydroxy-2-(3-iodophenyl)acetate (also known as methyl 3-iodomandelate) is a disubstituted mandelic acid derivative characterized by two distinct reactive handles: a benzylic secondary alcohol and a meta-positioned aryl iodide. This dual functionality makes it a high-value scaffold for diversity-oriented synthesis, particularly in the development of pharmaceutical intermediates where chirality and cross-coupling capability are required simultaneously.

Chemical Identity & Structural Properties

The molecule consists of a phenyl ring substituted at the 3-position with an iodine atom, and at the 1-position with a methyl glycolate moiety. The benzylic carbon (C2) is a chiral center, rendering the molecule optically active if synthesized asymmetrically.

Property	Data / Description
IUPAC Name	Methyl 2-hydroxy-2-(3-iodophenyl)acetate
Common Name	Methyl 3-iodomandelate
CAS Registry Number	2443964-81-4
Molecular Formula	C H IO
Molecular Weight	292.07 g/mol
Chiral Center	C2 (Benzylic position); exists as (), (), or ()-racemate
Physical State	Typically a white to off-white solid or viscous oil (dependent on purity/enantiopurity)
Solubility	Soluble in MeOH, DCM, EtOAc; Low solubility in water

Structural Analysis[1]

- **Electronic Effects:** The iodine atom at the meta position exerts an inductive electron-withdrawing effect (-I) on the aromatic ring, slightly deactivating it compared to unsubstituted mandelic acid. However, it does not participate in resonance donation to the benzylic center, preserving the reactivity of the benzylic alcohol.
- **Steric Environment:** The meta-substitution pattern minimizes steric hindrance at the benzylic position compared to ortho-substitution, allowing for facile enzymatic resolution or chemical transformation of the alcohol.

Synthetic Pathways

The synthesis of **methyl 2-hydroxy-2-(3-iodophenyl)acetate** typically proceeds via the cyanohydrin formation from 3-iodobenzaldehyde, followed by Pinner reaction or acid-catalyzed hydrolysis/esterification.

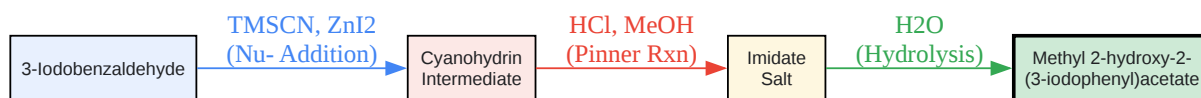
Core Synthesis Protocol (Cyanohydrin Route)

- Cyanohydrin Formation: Reaction of 3-iodobenzaldehyde with TMSCN (trimethylsilyl cyanide) and a Lewis acid catalyst (e.g., ZnI), or NaCN/AcOH.
- Pinner Reaction/Hydrolysis: The resulting nitrile is treated with methanolic HCl. This converts the nitrile directly to the methyl ester via an imidate intermediate, avoiding the isolation of the carboxylic acid.

Step-by-Step Methodology (Representative):

- Reagents: 3-Iodobenzaldehyde (1.0 eq), TMSCN (1.2 eq), ZnI (0.05 eq), Anhydrous MeOH, HCl (gas or in dioxane).
- Step 1: Dissolve aldehyde in DCM under N₂. Add ZnI followed by dropwise TMSCN at 0°C. Stir at RT for 2h.
- Step 2: Concentrate to remove excess TMSCN. Redissolve residue in anhydrous MeOH.
- Step 3: Bubble HCl gas into the solution at 0°C until saturated. Stir at RT for 12–18h.
- Workup: Concentrate to remove MeOH. Partition residue between water and EtOAc. The ester partitions into the organic layer.
- Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Logic



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Figure 1: Step-wise conversion of 3-iodobenzaldehyde to the target mandelic ester via the Pinner sequence.

Reactivity Profile & Applications

The molecule's utility stems from its orthogonality. The iodine atom allows for carbon-carbon bond formation without affecting the ester or alcohol (under mild conditions), while the alpha-hydroxy ester moiety serves as a precursor for chiral amines or heterocycles.

A. Aryl Iodide: Cross-Coupling

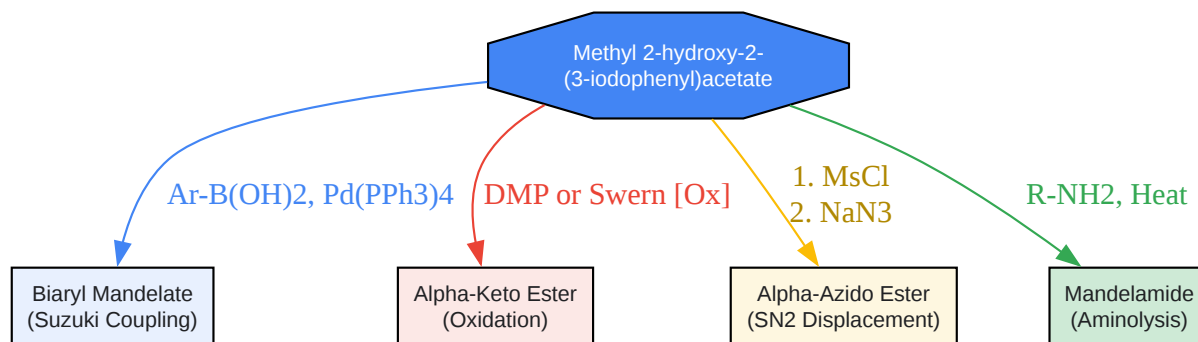
The C-I bond is highly reactive toward Palladium(0) catalysts.

- Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl mandelic esters.
- Sonogashira: Reaction with terminal alkynes to access phenylethynyl derivatives.
- Heck Reaction: Olefination of the aromatic ring.

B. Alpha-Hydroxy Ester: Functionalization

- Oxidation: Swern or Dess-Martin oxidation yields the alpha-keto ester (glyoxylate), a precursor for heterocyclic synthesis (e.g., quinoxalines).
- Substitution (SN2): Activation of the alcohol (Mesylate/Tosylate) followed by displacement with azides (NaN₃) allows access to unnatural amino acids (3-iodophenylglycine analogs).
- Amidation: Direct reaction with amines yields mandelamides.

Visualization: Reactivity Map



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Figure 2: Orthogonal reactivity of the iodine handle (blue) and the alpha-hydroxy moiety (red/yellow/green).[2]

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectroscopic signals are diagnostic:

- ¹H NMR (400 MHz, CDCl₃):
 - ~7.7–7.8 (s, 1H, Ar-H at C2 position relative to Iodine).
 - ~7.6 (d, 1H, Ar-H ortho to Iodine).
 - ~7.3–7.4 (m, 1H, Ar-H meta/para).
 - ~7.1 (t, 1H, Ar-H meta).
 - ~5.1–5.2 (s, 1H, CH-OH, benzylic methine).
 - ~3.7–3.8 (s, 3H, COOCH₃).
 - ~3.4–3.6 (br s, 1H, OH, exchangeable).
- MS (ESI⁺):

- Molecular ion at m/z ~315.
- Fragment at m/z ~233 (loss of -COOCH).

Safety & Handling

- Hazards: As an alkyl ester and aryl halide, standard precautions apply.
 - Skin/Eye Irritant: The alpha-hydroxy ester functionality can be irritating to mucous membranes.
 - Light Sensitivity: Aryl iodides can liberate iodine upon prolonged exposure to light; store in amber vials.
- Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent hydrolysis or oxidation.

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